molecular formula C6H11NO2 B13442983 (2R,5S)-5-methylpyrrolidine-2-carboxylic acid

(2R,5S)-5-methylpyrrolidine-2-carboxylic acid

Cat. No.: B13442983
M. Wt: 129.16 g/mol
InChI Key: YNSYWEFVEIFJPZ-CRCLSJGQSA-N
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Description

(2R,5S)-5-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methyl group and a carboxylic acid functional group. The stereochemistry of this compound is defined by the (2R,5S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-methylpyrrolidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the asymmetric synthesis starting from chiral precursors or using chiral catalysts to ensure the correct stereochemistry. For instance, the use of chiral auxiliaries or chiral ligands in catalytic hydrogenation reactions can lead to the desired (2R,5S) configuration.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale asymmetric synthesis techniques. These methods may include the use of biocatalysts or enzymes to achieve high enantioselectivity and yield. The reaction conditions typically involve controlled temperatures, pressures, and the use of specific solvents to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,5S)-5-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,5S)-5-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-2,5-diaminohexanoic acid: Another chiral compound with similar stereochemistry but different functional groups.

    (2R,5S)-2,5-diammoniohexanoate: A related compound with amino groups instead of the carboxylic acid group.

Uniqueness

(2R,5S)-5-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields highlight its importance in scientific research and industry.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2R,5S)-5-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-4-2-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1

InChI Key

YNSYWEFVEIFJPZ-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](N1)C(=O)O

Canonical SMILES

CC1CCC(N1)C(=O)O

Origin of Product

United States

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